Cas no 2172563-52-7 ({2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol)

{2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol structure
2172563-52-7 structure
Product Name:{2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol
CAS No:2172563-52-7
MF:C8H9N3S
MW:179.242159605026
CID:6423058
PubChem ID:165949792
Update Time:2025-05-18

{2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol Chemical and Physical Properties

Names and Identifiers

    • {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol
    • EN300-1288737
    • 2172563-52-7
    • {2-methylpyrazolo[1,5-a]pyrimidin-6-yl}methanethiol
    • Inchi: 1S/C8H9N3S/c1-6-2-8-9-3-7(5-12)4-11(8)10-6/h2-4,12H,5H2,1H3
    • InChI Key: AZDJWDLCDLCEGT-UHFFFAOYSA-N
    • SMILES: SCC1C=NC2=CC(C)=NN2C=1

Computed Properties

  • Exact Mass: 179.05171847g/mol
  • Monoisotopic Mass: 179.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 31.2Ų

{2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol Pricemore >>

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Additional information on {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol

Introduction to {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol (CAS No. 2172563-52-7)

{2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This heterocyclic compound, identified by its CAS number 2172563-52-7, belongs to the class of pyrazolopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a methanethiol functional group in its molecular structure adds an extra layer of complexity, making it a subject of intense study in medicinal chemistry.

The molecular structure of {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol consists of a fused ring system comprising a pyrazole ring and a pyrimidine ring, both of which are linked at the 1 and 5 positions of the pyrazole ring. The methanethiol group is attached at the 6-position of the pyrimidine ring, contributing to the compound's overall reactivity and potential interactions with biological targets. This structural arrangement not only imparts unique chemical properties but also opens up avenues for modulating its biological effects through structural modifications.

In recent years, there has been a surge in research focusing on pyrazolopyrimidine derivatives due to their demonstrated efficacy in various pharmacological contexts. {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol has emerged as a promising candidate for further exploration, particularly in the development of novel therapeutic agents. Its ability to interact with multiple biological pathways makes it a versatile scaffold for drug discovery initiatives.

One of the most compelling aspects of {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol is its potential as an anti-inflammatory agent. In preclinical studies, derivatives of this compound have shown significant inhibitory effects on key inflammatory enzymes such as COX-2 and LOX. These findings are particularly relevant in the context of chronic inflammatory diseases, where traditional treatments often suffer from limitations like side effects and resistance development. The methanethiol moiety is believed to play a crucial role in modulating these inflammatory pathways by influencing enzyme activity and downstream signaling events.

Furthermore, {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol has shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The unique structural features of this molecule allow it to selectively target cancer cells while minimizing toxicity to healthy tissues. This selective toxicity is a critical factor in developing effective anticancer therapies that can be used in combination with existing treatments to enhance overall efficacy.

The synthesis of {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of transition metal catalysts and palladium-based cross-coupling reactions has significantly improved the efficiency of these synthetic routes, making large-scale production more feasible.

In addition to its pharmacological potential, {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol has garnered interest for its role as a bioactive scaffold in drug design. Researchers are exploring various structural analogs to identify compounds with enhanced potency and improved pharmacokinetic properties. Computational modeling and high-throughput screening techniques are being utilized to accelerate this process, allowing for rapid identification of lead compounds that can be further optimized through medicinal chemistry interventions.

The safety profile of {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol is another area of active investigation. Preclinical toxicology studies have been conducted to assess its potential side effects and determine safe dosage ranges. These studies have provided valuable insights into the compound's metabolic pathways and excretion mechanisms, which are essential for understanding its overall safety profile. The results from these studies have been instrumental in guiding clinical trial design and ensuring that patients receive treatments that are both effective and safe.

The future prospects for {2-methylpyrazolo1,5-apyrimidin-6-yl}methanethiol are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved pharmacological properties. Additionally, advancements in biotechnology may enable more targeted delivery systems that enhance the compound's bioavailability and therapeutic efficacy.

In conclusion,{2-methylpyrazolo1,5-apyrimidin}-6-ylmethanethiol (CAS No. 2172563–52–7) represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential as an anti-inflammatory agent,cancer therapy,and drug discovery scaffold positions it as a valuable compound for further research and development。The continued exploration of this compound holds great promise for addressing unmet medical needs across various therapeutic areas。

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